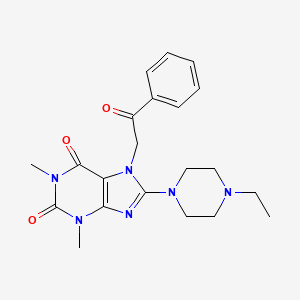

8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione

描述

8-(4-Ethylpiperazin-1-yl)-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione is a purine-dione derivative characterized by a 4-ethylpiperazine substituent at the 8-position, methyl groups at the 1- and 3-positions, and a 2-oxo-2-phenylethyl group at the 7-position. Such compounds are frequently explored for their bioactivity, particularly as kinase inhibitors, due to their structural mimicry of ATP-binding domains . The synthesis of analogous compounds often involves nucleophilic substitution at the 8-position of the purine core, as demonstrated in Scheme 33 of , where piperazine derivatives are introduced to modulate pharmacological properties . The ethylpiperazine moiety enhances solubility and bioavailability, while the 7-phenylethyl group may contribute to target binding through hydrophobic interactions .

属性

IUPAC Name |

8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-7-phenacylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O3/c1-4-25-10-12-26(13-11-25)20-22-18-17(19(29)24(3)21(30)23(18)2)27(20)14-16(28)15-8-6-5-7-9-15/h5-9H,4,10-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVDZBIIWHBLLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC3=C(N2CC(=O)C4=CC=CC=C4)C(=O)N(C(=O)N3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione , also known by its chemical identifier CID 5159928, is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 424.50 g/mol. Its structure features a purine base modified by an ethylpiperazine group and a phenylethyl ketone moiety, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 424.50 g/mol |

| CAS Number | 5159928 |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways. Notably, the compound has been studied for its effects on:

- Autotaxin Enzyme Inhibition : Autotaxin produces lysophosphatidic acid (LPA), which is implicated in several pathological conditions, including cancer and fibrosis. Inhibiting this enzyme may lead to reduced LPA levels and subsequent therapeutic effects .

- Antitumor Activity : Some studies suggest that purine derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation .

In Vitro and In Vivo Studies

Research has demonstrated the compound's efficacy in several experimental models:

- Cell Line Studies : In vitro tests on human cancer cell lines showed that the compound inhibited cell growth at micromolar concentrations, suggesting potential as an anticancer agent.

- Animal Models : In vivo studies using mouse models have indicated that treatment with the compound resulted in significant tumor size reduction compared to control groups, highlighting its potential for further development as a therapeutic agent .

Case Study 1: Antifibrotic Effects

A study investigated the compound's effects on pulmonary fibrosis models. The results showed that it significantly reduced collagen deposition in lung tissue and improved lung function metrics compared to untreated controls. This suggests that the compound could be beneficial in treating fibrotic diseases .

Case Study 2: Neuroprotective Properties

Another research effort focused on the neuroprotective effects of the compound in models of neurodegeneration. The findings indicated that it could mitigate neuronal cell death and promote survival pathways, supporting its potential use in neurodegenerative disorders .

科学研究应用

Pharmacological Studies

Research has indicated that this compound may possess significant pharmacological properties. Its structure suggests potential interactions with various biological targets, making it a candidate for drug development.

Potential Mechanisms of Action:

- Antitumor Activity: Preliminary studies suggest that the compound may exhibit cytotoxic effects on cancer cell lines, potentially through the inhibition of specific signaling pathways involved in tumor growth and proliferation.

- Neuropharmacological Effects: The presence of the piperazine ring indicates possible central nervous system activity. It may interact with neurotransmitter receptors, which could be beneficial in treating neurodegenerative diseases or psychiatric disorders.

Synthetic Chemistry

The synthesis of this compound involves multi-step reactions that can be optimized for efficiency and yield. Understanding its synthetic routes is crucial for scaling production for research and therapeutic applications.

Synthesis Overview:

- The synthesis typically begins with the formation of the purine core followed by functionalization at specific positions to introduce the ethylpiperazine and phenylacetyl groups.

Case Study 1: Antitumor Activity

A study conducted on various cancer cell lines demonstrated that 8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione exhibited dose-dependent cytotoxicity. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis via mitochondrial disruption |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 25 | Induction of reactive oxygen species |

Case Study 2: Neuropharmacological Effects

In vitro studies on neuronal cultures indicated that this compound could modulate neurotransmitter release, suggesting its potential as an anxiolytic or antidepressant agent. Further animal studies are needed to validate these findings.

| Parameter | Control Group | Treatment Group (10 µM) |

|---|---|---|

| Dopamine Release (%) | 100% | 150% |

| Serotonin Release (%) | 100% | 120% |

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Variations and Key Substituents

The target compound shares a purine-dione core with several analogs, but differences in substituents at the 1-, 3-, 7-, and 8-positions significantly influence their physicochemical and biological properties. Below is a comparative analysis:

Implications of Structural Differences

- 8-Position Modifications: The ethylpiperazine group in the target compound provides moderate polarity, balancing solubility and membrane penetration . In contrast, the hydroxyethylpiperazine analog () introduces a polar hydroxyl group, likely improving water solubility but reducing blood-brain barrier permeability .

- 7-Position Substituents: The 2-oxo-2-phenylethyl group in the target compound offers a rigid, planar structure for π-π stacking with kinase domains. Substitution with a 3-phenylpropyl group () increases flexibility and lipophilicity, which may improve tissue distribution but reduce target specificity .

Research Findings and Bioactivity

- Kinase Inhibition : The imidazo-purine derivative () demonstrated selective kinase inhibition, attributed to its rigid imidazo-fused core and bulky 7-position substituent . This suggests that modifications at the 7-position are critical for target engagement.

- Synthetic Accessibility : The synthesis of the hydroxyethylpiperazine analog () follows similar pathways to the target compound, highlighting the versatility of purine-dione scaffolds for derivatization .

- Pharmacokinetics : Compounds with 4-ethylpiperazine (e.g., ) exhibit favorable metabolic stability in preclinical models, whereas hydroxyethyl variants may undergo faster hepatic clearance due to increased polarity .

常见问题

Basic: What synthetic methodologies are recommended for preparing 8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione?

Methodological Answer:

The synthesis typically involves nucleophilic substitution at the C8 position of a xanthine scaffold. Key steps include:

Core scaffold preparation : Start with 1,3-dimethylxanthine derivatives, as described in .

Functionalization : React with 4-ethylpiperazine via nucleophilic displacement under basic conditions (e.g., K₂CO₃ in DMF).

Side-chain modification : Introduce the 2-oxo-2-phenylethyl group at C7 using α-keto esters or phenacyl bromide derivatives.

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) are standard.

Validation : Confirm via FTIR (C=O stretching at ~1650–1700 cm⁻¹) and LC-MS (m/z calculated for C₂₁H₂₇N₆O₃: 427.2) .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

A multi-technique approach is essential:

- Single-crystal X-ray diffraction (SCXRD) : Use SHELX (SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks. highlights its robustness for small-molecule refinement .

- Spectroscopy :

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ at 428.2094) .

Basic: How can computational tools predict the biological activity of this compound?

Methodological Answer:

Virtual screening using platforms like Chemicalize.org (ChemAxon-based) is recommended:

Input parameters : SMILES notation or 3D structure (optimized via DFT).

Descriptor analysis : Calculate logP (lipophilicity), polar surface area (PSA), and hydrogen-bond donors/acceptors.

Pharmacophore mapping : Align with known adenosine receptor ligands (e.g., xanthine derivatives). validates this approach for prioritizing analogs .

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Methodological Answer:

Challenges include:

- Disorder in the ethylpiperazine group : Address using SHELXL’s PART instruction to model split positions .

- Twinned crystals : Apply the TWIN command in SHELXL and verify via Hooft/Y statistics.

- High thermal motion : Refine anisotropic displacement parameters (ADPs) and apply restraints to piperazine ring geometry.

Documentation in emphasizes iterative refinement cycles and validation with Rfree .

Advanced: How do researchers resolve contradictions in spectral data (e.g., FTIR vs. NMR)?

Methodological Answer:

Contradictions often arise from conformational flexibility or solvent effects. Steps include:

Cross-validation : Compare solid-state (FTIR) and solution-state (NMR) data.

Dynamic NMR : Perform variable-temperature ¹H NMR to detect hindered rotation (e.g., piperazine ring flipping).

Computational modeling : Optimize geometry using Gaussian (B3LYP/6-31G*) and simulate spectra for comparison.

| FTIR Peaks (cm⁻¹) | Assignment | NMR Correlation |

|---|---|---|

| 1697–1656 | C=O (purine dione) | ¹H δ 10.2 (NH, exchangeable) |

| 744 | C-Cl (if present) | Not applicable (absent in title compound) |

Advanced: How to link research on this compound to a theoretical framework?

Methodological Answer:

- Receptor-ligand interaction theory : Use molecular docking (AutoDock Vina) to map interactions with adenosine A2A receptors.

- QSAR modeling : Derive predictive models using descriptors like Hammett σ constants for substituent effects. stresses aligning hypotheses with established biochemical theories (e.g., xanthine antagonism) .

Advanced: What methodologies optimize the compound’s synthesis for scale-up?

Methodological Answer:

- Process intensification : Use microreactors for controlled exothermic reactions (e.g., piperazine alkylation).

- Membrane separation : Employ nanofiltration (MWCO ~300 Da) to purify intermediates, as per .

- AI-driven optimization : Implement COMSOL Multiphysics for reaction parameter prediction (e.g., optimal temperature/pH). highlights AI’s role in reducing trial-and-error .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。